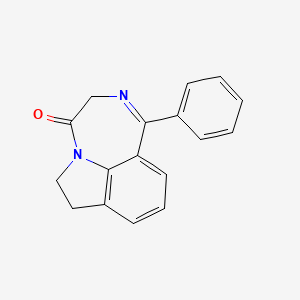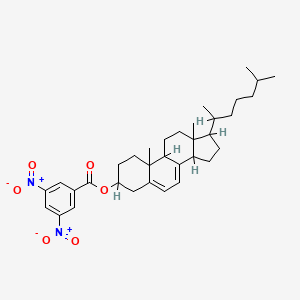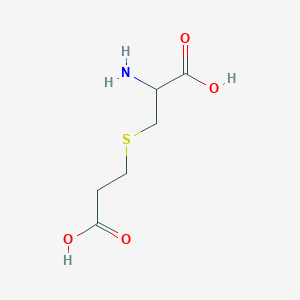![molecular formula C26H25N3O5 B12005733 [4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate CAS No. 765303-61-5](/img/structure/B12005733.png)
[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, with the systematic name 2-ethoxy-4-[(E)-({[(4-ethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2,4-dichlorobenzoate benzoic acid esters . It features an intriguing structure, combining aromatic rings, ester groups, and hydrazine-like moieties. The compound’s molecular formula is C₂₇H₂₅Cl₂N₃O₆ .
Métodos De Preparación
Synthetic Routes: The synthetic preparation of this compound involves several steps. While specific literature references are scarce, we can outline a plausible route:
Hydrazinolysis: Start with the reaction of 4-ethoxybenzoyl hydrazine with 2,4-dichlorobenzoyl chloride to form the hydrazide intermediate.
Acetylation: Next, acetylate the hydrazide using acetic anhydride or acetyl chloride.
Condensation: The key step involves condensation of the acetylated hydrazide with 2-methylbenzoyl chloride, leading to the formation of the target compound.
Industrial Production: Unfortunately, information on large-scale industrial production methods remains limited due to the compound’s rarity and specialized applications.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The compound contains electron-rich aromatic rings, making it susceptible to oxidation reactions.
Substitution: The hydrazine-like moiety may undergo nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group (e.g., using hydrazine) could yield the corresponding hydrazine derivative.
Hydrazinolysis: Hydrazine hydrate, acetic anhydride, and a suitable solvent (e.g., ethanol).
Condensation: Pyridine or triethylamine as base, and a nonpolar solvent (e.g., dichloromethane).
Major Products: The major product is the title compound itself.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Chemistry: As a building block for designing novel ligands or catalysts.
Biology: Potential bioactive properties due to its unique structure.
Medicine: Investigated for antitumor or antimicrobial activity.
Industry: Limited applications, but its reactivity may inspire new materials.
Mecanismo De Acción
The compound’s mechanism likely involves interactions with cellular targets, possibly through covalent binding or modulation of enzymatic activity. Further research is needed to elucidate specific pathways.
Comparación Con Compuestos Similares
While direct analogs are scarce, we can compare it to [4-bromo-2-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate . The unique hydrazine-like moiety sets it apart from other benzoates.
Propiedades
Número CAS |
765303-61-5 |
|---|---|
Fórmula molecular |
C26H25N3O5 |
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate |
InChI |
InChI=1S/C26H25N3O5/c1-3-33-21-14-10-20(11-15-21)25(31)27-17-24(30)29-28-16-19-8-12-22(13-9-19)34-26(32)23-7-5-4-6-18(23)2/h4-16H,3,17H2,1-2H3,(H,27,31)(H,29,30)/b28-16+ |
Clave InChI |
TVJPQIRLXLOOTI-LQKURTRISA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3C |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B12005669.png)


![2-hydroxy-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide](/img/structure/B12005700.png)

![3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12005707.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12005710.png)

![2-Butyl-3-methyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12005726.png)
![(2Z)-2-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12005729.png)

